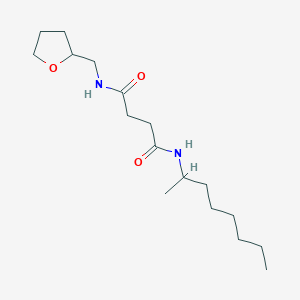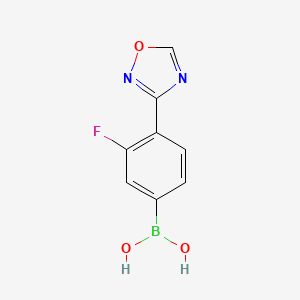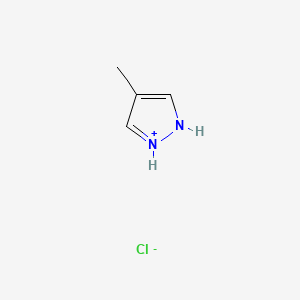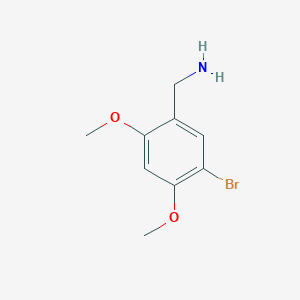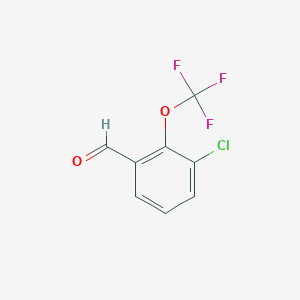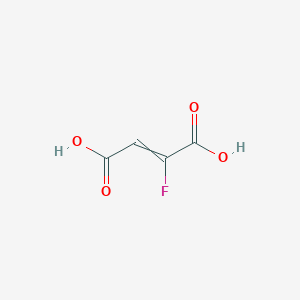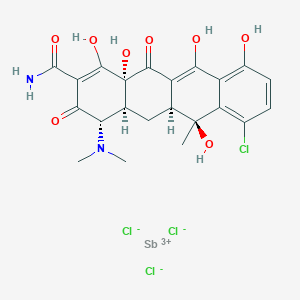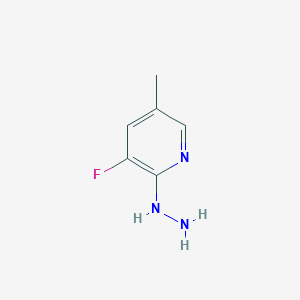
3-Fluoro-2-hydrazinyl-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-hydrazinyl-5-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H8FN3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydrazinyl-5-methylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with hydrazine to introduce the hydrazinyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-hydrazinyl-5-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group in the precursor can be reduced to an amino group before further functionalization.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while nucleophilic substitution can introduce various functional groups at the fluorine position.
Aplicaciones Científicas De Investigación
3-Fluoro-2-hydrazinyl-5-methylpyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-Fluoro-2-hydrazinyl-5-methylpyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity and specificity. Additionally, the hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-hydrazinyl-3-methylpyridine: Another fluorinated pyridine derivative with similar chemical properties.
2-Fluoro-4-methylpyridine: A related compound used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
3-Fluoro-2-hydrazinyl-5-methylpyridine is unique due to the specific positioning of the fluorine and hydrazinyl groups on the pyridine ring. This arrangement can lead to distinct chemical reactivity and biological activity compared to other fluorinated pyridine derivatives.
Propiedades
Fórmula molecular |
C6H8FN3 |
|---|---|
Peso molecular |
141.15 g/mol |
Nombre IUPAC |
(3-fluoro-5-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8FN3/c1-4-2-5(7)6(10-8)9-3-4/h2-3H,8H2,1H3,(H,9,10) |
Clave InChI |
GDAYSXGGKWOQSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)NN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)
![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)

![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)
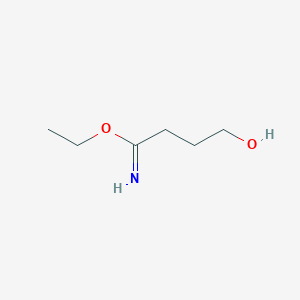

![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)
